REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:4]=1[CH:5]=[O:6].O.C(Cl)[Cl:15]>>[Cl:15][C:10]1[C:3]([O:2][CH3:1])=[C:4]([C:7]([O:11][CH3:12])=[CH:8][CH:9]=1)[CH:5]=[O:6]
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C(=CC=C1)OC
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Name
|
sulfuryl dichloride SO2Cl2
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Quantity
|
2.437 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
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Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
After cooling to rt
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Type
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EXTRACTION
|
Details
|
the separated aq. layer was further extracted with DCM
|
Type
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WASH
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Details
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The mixed organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anh. MgSO4
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Type
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FILTRATION
|
Details
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filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
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Type
|
CUSTOM
|
Details
|
Purification by FC (heptane/AcOEt=3/1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=O)C(=CC1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |